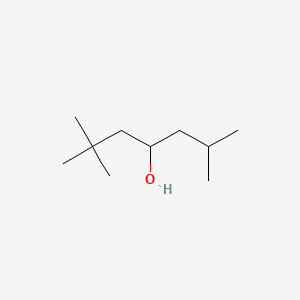

2,2,6-Trimethylheptan-4-ol

Description

BenchChem offers high-quality 2,2,6-Trimethylheptan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6-Trimethylheptan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66256-44-8 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,6-trimethylheptan-4-ol |

InChI |

InChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |

InChI Key |

ITTQYDBLGDGLMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

2,2,6-trimethylheptan-4-ol chemical structure and formula

An in-depth technical analysis of 2,2,6-trimethylheptan-4-ol requires a rigorous understanding of its stereochemistry, physicochemical behavior, and synthetic pathways. As a highly branched secondary alcohol, this compound serves as an excellent model for studying steric hindrance, chiral resolution, and nucleophilic addition mechanisms in drug development and advanced organic synthesis.

Chemical Architecture and Stereochemistry

2,2,6-trimethylheptan-4-ol (CAS: 66256-44-8)[1] is an aliphatic secondary alcohol characterized by a highly branched carbon backbone. The structural complexity of this molecule arises from its central stereogenic carbon (C4), which is flanked by two distinct, bulky alkyl groups.

IUPAC Nomenclature and Connectivity

The parent chain is a heptane (7 carbons). The numbering must provide the lowest possible locants for the substituents.

-

Left-to-Right: Substituents at 2, 2, and 6. (Locant set: 2,2,6)

-

Right-to-Left: Substituents at 2, 6, and 6. (Locant set: 2,6,6)

Since the first point of difference favors the lower number (2 vs. 6), the correct IUPAC name is 2,2,6-trimethylheptan-4-ol . The molecule features a neopentyl group (

Absolute Configuration and CIP Rules

The C4 carbon is a chiral center. Determining its absolute configuration (

- (Hydroxyl): Highest priority (Oxygen, atomic number 8).

-

(Neopentyl): The C3 carbon is attached to C2, which is bonded to three carbons

-

(Isobutyl): The C5 carbon is attached to C6, which is bonded to two carbons and one hydrogen

- (Hydrogen): Lowest priority.

Figure 1: CIP stereocenter prioritization for 2,2,6-trimethylheptan-4-ol.

Physicochemical Profile

The bulky nature of the neopentyl and isobutyl groups creates significant steric shielding around the hydroxyl group. This shielding reduces the molecule's propensity to act as a hydrogen bond donor in tightly packed crystal lattices, lowering its boiling point relative to linear isomers and increasing its solubility in non-polar organic solvents[3].

Table 1: Key Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | Fully saturated aliphatic alcohol. | |

| Molecular Weight | 158.28 g/mol | High lipophilicity; suitable for organic phase extraction. |

| CAS Registry Number | 66256-44-8 | Unique identifier for regulatory/safety tracking[1]. |

| SMILES String | CC(C)CC(O)CC(C)(C)C | Encodes the central C4 branching[4]. |

| H-Bond Donors | 1 | Sterically hindered, reducing intermolecular aggregation. |

| H-Bond Acceptors | 1 | Oxygen lone pairs are partially shielded by alkyl bulk. |

Synthetic Methodology: Grignard Addition

To synthesize 2,2,6-trimethylheptan-4-ol with high yield and purity, a Grignard reaction is the most direct and reliable self-validating protocol. The synthesis involves the nucleophilic addition of an alkylmagnesium halide to an aldehyde.

Optimal Route: Reaction of 3,3-dimethylbutanal with isobutylmagnesium bromide .

Causality in Experimental Design

-

Anhydrous Conditions: Grignard reagents are highly polarized and act as strong bases. Even trace moisture will protonate the isobutylmagnesium bromide, degrading it into isobutane gas and magnesium hydroxide.

-

Temperature Control (0°C): The nucleophilic addition is highly exothermic. Cooling prevents side reactions, such as the enolization of the aldehyde (though 3,3-dimethylbutanal lacks

-hydrogens, preventing aldol condensation, temperature control remains critical for yield). -

Mild Quenching (Sat.

): Using a strong acid (like

Step-by-Step Protocol

-

Preparation of the Grignard Reagent:

-

Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Dropwise, add 1-bromo-2-methylpropane (isobutyl bromide, 1.0 eq) while maintaining a gentle reflux.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C using an ice-water bath.

-

Slowly add 3,3-dimethylbutanal (1.0 eq) diluted in anhydrous THF. Monitor via TLC until the aldehyde is consumed.

-

-

Quenching:

-

Slowly add saturated aqueous

at 0°C until the magnesium salts precipitate as a white solid.

-

-

Extraction & Purification:

-

Extract the aqueous layer three times with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via vacuum distillation or silica gel chromatography to isolate pure 2,2,6-trimethylheptan-4-ol.

-

Figure 2: Step-by-step Grignard synthesis workflow with causality checkpoints.

Analytical Characterization

To validate the success of the synthesis, analytical characterization must confirm both the carbon framework and the presence of the hydroxyl group.

-

1H NMR (Proton NMR): The spectrum will show a distinct singlet integrating to 9 protons around 0.9 ppm, corresponding to the neopentyl tert-butyl group. A doublet integrating to 6 protons will appear for the isobutyl methyls. The proton attached to the C4 stereocenter will appear as a complex multiplet around 3.5–3.8 ppm, heavily coupled to the adjacent methylene protons.

-

Mass Spectrometry (EI-MS): The molecular ion peak (

at m/z 158) is often weak or absent for highly branched aliphatic alcohols due to rapid

References

-

Biochemistry: An Organic Chemistry Approach Source: DOKUMEN.PUB URL:[Link]

-

Organic Chemistry. An Acid–Base Approach [3 ed.] Source: DOKUMEN.PUB URL:[Link]

-

2,2,6-trimethyl-4-heptanol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

Molecular structure of 2,2,6-trimethyl-4-heptanol Source: Stenutz URL:[Link]

Sources

Thermodynamic Stability of Trimethylheptanol Isomers: A Technical Guide for Formulation and Synthesis

Executive Summary & Mechanistic Overview

Trimethylheptanols (

The thermodynamic paradox of these isomers lies in their structural dichotomy. Generally,

due to increased molecular compactness and hyperconjugation[1]. However, in heavily branched systems like 2,4,6-trimethyl-2-heptanol or 2,5,6-trimethyl-2-heptanol, the proximity of multiple methyl groups on the heptyl backbone introduces significant gauche interactions[2][3]. Furthermore, the steric bulk surrounding the hydroxyl group fundamentally alters the molecule's phase behavior by disrupting intermolecular hydrogen bonding[4].Structural Thermodynamics & Phase Behavior

The macroscopic properties of trimethylheptanol isomers are directly governed by their microscopic thermodynamic constraints.

Enthalpy of Formation and Steric Strain

The internal energy of an alcohol is dictated by its structural conformation. While the straight-chain 1-decanol has a highly flexible backbone, trimethylheptanols are conformationally locked by steric hindrance. This steric strain (repulsion between electron clouds of adjacent methyl groups) acts as a destabilizing force (+

Hydrogen Bonding Disruption and Heat Capacity ( )

In linear alcohols like , molecules self-associate into stable tetrameric clusters via strong intermolecular hydrogen bonds[5]. In contrast, the tertiary or sterically hindered secondary hydroxyl groups in trimethylheptanol isomers physically prevent the close approach required for tetramer formation.[4].

This shift from tetramers to monomers drastically reduces the enthalpy of vaporization (

Caption: Interplay of stabilizing and destabilizing thermodynamic forces in branched alkanols.

Quantitative Thermodynamic Profiling

The following table summarizes the comparative thermodynamic and physical properties of key decanol isomers, illustrating the profound impact of branching on phase stability.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dominant H-Bond State | Thermodynamic Implication |

| 1-Decanol (Linear) | 112-30-1 | 158.28 | ~231.0 | Tetramers | High |

| 2,4,6-trimethyl-4-heptanol | 105985-50-0 | 158.28 | 182.0 | Monomers / Dimers | Reduced surface area, lower BP. |

| 2,4,6-trimethyl-2-heptanol | 66256-47-1 | 158.28 | < 180.0 | Monomers | High steric shielding of tertiary OH. |

| 2,5,6-trimethyl-2-heptanol | 66256-48-2 | 158.28 | < 180.0 | Monomers | High entropy, resists crystallization. |

*Estimated based on structural homology and vapor pressure models of highly branched tertiary C10 alcohols.

Experimental Methodologies for Thermodynamic Validation

To accurately profile these isomers for pharmaceutical applications, empirical validation of their thermodynamic parameters is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Self-Association

Causality: Because branched alcohols exhibit altered self-association, ITC is utilized to measure the heat of dilution. This directly quantifies the thermodynamic penalty (+

-

Sample Preparation: Thoroughly degas the pure trimethylheptanol isomer and an inert solvent (e.g., anhydrous cyclohexane) under a vacuum to prevent cavitation artifacts during injection.

-

System Calibration (Self-Validation): Perform a baseline blank titration by injecting the inert solvent into the solvent-filled sample cell. This establishes the background heat of mixing and mechanical friction. This blank profile must be subtracted from the sample data to ensure that any measured heat is strictly due to the dissociation of alcohol oligomers.

-

Titration Execution: Inject precise, sequential aliquots (e.g., 2 µL) of the pure isomer into the solvent cell maintained at a strict isothermal state (298.15 K).

-

Thermodynamic Modeling: Integrate the endothermic peaks (representing the breaking of dimers/monomers at high dilution). Fit the integrated heat data to the Treszczanowicz–Kehiaian model to extract the enthalpy of self-association (

).

Protocol 2: Dynamic Ebulliometry for Phase Equilibrium

Causality: Static vapor pressure methods often suffer from artifacts caused by trace volatile impurities. Dynamic ebulliometry continuously boils and condenses the sample, ensuring a true, dynamic thermodynamic equilibrium between the liquid and vapor phases. This is critical for accurately determining the enthalpy of vaporization (

-

Apparatus Setup: Utilize a Swietoslawski-type glass ebulliometer equipped with a precision pressure transducer and a calibrated platinum resistance thermometer (PRT).

-

Reference Calibration (Self-Validation): Prior to testing the isomer, run a high-purity reference fluid (e.g., n-decane) with well-documented Antoine coefficients. Compare the measured boiling points across a pressure gradient against literature values. The system is only validated for use if the deviation is < 0.05 K.

-

Equilibration: Introduce the trimethylheptanol isomer. Adjust the system pressure using a vacuum pump and manostat. Allow the boiling and condensation rates to stabilize, indicated by a constant drop rate from the thermowell.

-

Data Acquisition & Analysis: Record the equilibrium temperature at multiple pressure setpoints (from 10 kPa to 100 kPa). Plot

versus

Caption: Systematic workflow for the thermodynamic profiling of trimethylheptanol isomers.

Applications in Drug Development

The unique thermodynamic profile of trimethylheptanol isomers makes them highly valuable in formulation science. Because their extensive branching maximizes configurational entropy, these isomers exhibit an extreme resistance to crystallization (often glassing at low temperatures rather than freezing). Combined with their reduced intermolecular hydrogen bonding, they maintain low viscosities even at high concentrations. This makes them ideal candidates for use as lipophilic excipients, dermal permeation enhancers, and stable carrier fluids for poorly water-soluble active pharmaceutical ingredients (APIs).

References

-

NIST Chemistry WebBook, SRD 69: 2,4,6-trimethyl-2-heptanol. National Institute of Standards and Technology. Available at:[Link]

-

NIST Chemistry WebBook, SRD 69: 1-Decanol. National Institute of Standards and Technology. Available at:[Link]

-

NIST Chemistry WebBook, SRD 69: 2,5,6-trimethyl-2-heptanol. National Institute of Standards and Technology. Available at:[Link]

-

IOSR Journal of Applied Chemistry: The Effect of Molecular Structure on the Combustion Energy of Alcohols. Available at:[Link]

-

ResearchGate / Journal of Thermodynamics: Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Available at:[Link]

-

Stenutz Chemical Database: 2,4,6-trimethyl-4-heptanol. Available at:[Link]

Sources

Structural and Kinetic Divergence in Highly Branched Aliphatic Alcohols: A Comparative Analysis of 2,2,6-Trimethylheptan-4-ol and 2,2,4-Trimethylheptan-4-ol

Executive Summary

In the synthesis of advanced excipients, synthetic lubricants, and lipid nanoparticles (LNPs), the architectural branching of aliphatic alcohols dictates critical physicochemical parameters, including membrane fluidity, steric shielding, and chemical stability[1]. This whitepaper provides an in-depth technical comparative analysis of two highly branched structural isomers: 2,2,6-trimethylheptan-4-ol (a secondary alcohol) and 2,2,4-trimethylheptan-4-ol (a tertiary alcohol)[2]. By examining their stereochemical environments, we elucidate the causality behind their divergent reactivity profiles and provide self-validating protocols for their derivatization under severe steric duress.

Structural Architecture and Stereochemistry

Both molecules share the molecular formula C₁₀H₂₂O but diverge fundamentally at their reactive carbinol centers. This structural variance fundamentally alters their classification and spatial geometry.

2,2,6-Trimethylheptan-4-ol (Secondary Alcohol)

This isomer features a hydroxyl group at the C4 position, flanked by a neopentyl group and an isobutyl group. The C4 carbon is a stereogenic center. The Cahn-Ingold-Prelog (CIP) priority rules dictate the absolute configuration based on atomic mass and substitution patterns down the carbon chain[3].

-

Priority 1: -OH group.

-

Priority 2: Neopentyl group (-CH₂-C(CH₃)₃). The adjacent carbon is bonded to (C, C, C)[3].

-

Priority 3: Isobutyl group (-CH₂-CH(CH₃)₂). The adjacent carbon is bonded to (C, C, H)[3].

-

Priority 4: -H atom.

2,2,4-Trimethylheptan-4-ol (Tertiary Alcohol)

Also known as neopentyl-n-propyl-methylcarbinol[4], this isomer is a highly congested tertiary alcohol[2]. The C4 chiral center lacks an alpha-proton and is surrounded by three distinct alkyl chains:

-

Priority 1: -OH group.

-

Priority 2: Neopentyl group (-CH₂-C(CH₃)₃).

-

Priority 3: Propyl group (-CH₂-CH₂-CH₃).

-

Priority 4: Methyl group (-CH₃).

Caption: Reactivity divergence between secondary and tertiary branched heptanol isomers.

Steric Hindrance and Mechanistic Causality

The fundamental difference in reactivity between these two isomers is governed by steric hindrance —the repulsive interaction between bulky groups that destabilizes transition states during nucleophilic attack[5].

In 2,2,4-trimethylheptan-4-ol , the hydroxyl group is buried beneath a "steric umbrella" generated by the massive neopentyl group and the adjacent propyl/methyl chains. This eclipsing of bonds along the C-C backbone creates severe torsional strain[5]. Consequently, classical acid-catalyzed esterification (Fischer esterification) fails because the bulky alkyl groups physically block the incoming acylium ion[6].

Conversely, 2,2,6-trimethylheptan-4-ol retains a secondary alcohol profile. While the neopentyl and isobutyl groups provide moderate steric shielding, the presence of the alpha-proton allows for standard oxidation to a ketone (e.g., 2,2,6-trimethylheptan-4-one), a pathway completely blocked in the tertiary isomer[6].

Quantitative Property Comparison

| Property | 2,2,6-trimethylheptan-4-ol | 2,2,4-trimethylheptan-4-ol |

| CAS Registry Number | 66256-44-8 | 57233-31-5 |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol |

| Alcohol Classification | Secondary (2°) | Tertiary (3°) |

| Chiral Center | C4 (bonded to H) | C4 (bonded to CH₃) |

| Steric Environment (C4) | Neopentyl, Isobutyl, H, OH | Neopentyl, Propyl, Methyl, OH |

| Oxidation Potential | Oxidizes to ketone | Resistant to standard oxidation |

| Esterification Kinetics | Moderate (requires standard catalyst) | Highly hindered (requires forcing conditions) |

Analytical Differentiation (NMR & MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the spatial arrangements and differentiating these isomers[5].

-

¹H-NMR: The secondary alcohol (2,2,6-trimethylheptan-4-ol) exhibits a distinct multiplet signal for the carbinol proton (CH-OH) typically between 3.5–4.0 ppm. The tertiary alcohol (2,2,4-trimethylheptan-4-ol) completely lacks this signal due to the absence of an alpha-proton.

-

¹³C-NMR & HSQC: Heteronuclear Single Quantum Coherence (HSQC) experiments easily differentiate the two[5]. The C4 carbon in the secondary isomer shows a direct correlation to its attached proton. The C4 carbon in the tertiary isomer is a quaternary carbon, shifted further downfield (~75 ppm), and shows no HSQC cross-peaks[5].

Self-Validating Experimental Protocol: Esterification under Steric Duress

To successfully derivatize the highly hindered 2,2,4-trimethylheptan-4-ol , standard protocols must be abandoned in favor of a mild coupling agent-mediated method utilizing 4-Dimethylaminopyridine (DMAP)[6].

Causality of Reagent Selection: DMAP acts as a highly nucleophilic acyl transfer catalyst. Because the tertiary alcohol is too sterically hindered to attack an acyl chloride directly, DMAP attacks the acyl chloride first to form a highly reactive, unhindered N-acylpyridinium intermediate. This intermediate provides the necessary electrophilic energy to overcome the steric activation barrier of the tertiary alcohol[6].

Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure reaction integrity.

-

Substrate Preparation (Validation Checkpoint 1):

-

Dissolve 10 mmol of 2,2,4-trimethylheptan-4-ol in 20 mL of anhydrous dichloromethane (DCM).

-

Validation: Perform Karl Fischer (KF) titration on the solvent mixture. Water content must be <50 ppm. Causality: Any residual water will outcompete the hindered alcohol for the N-acylpyridinium intermediate, hydrolyzing the reagent.

-

-

Catalyst and Reagent Addition:

-

Add 1.5 equivalents (15 mmol) of triethylamine (TEA) as an acid scavenger.

-

Add 0.2 equivalents (2 mmol) of DMAP.

-

Cool the system to 0°C. Dropwise, add 1.2 equivalents of the desired acyl chloride.

-

-

Thermal Coupling:

-

Allow the reaction to warm to room temperature, then reflux at 40°C for 48 hours. Causality: Extended thermal energy is required to drive the sterically congested transition state.

-

-

In-Process Monitoring (Validation Checkpoint 2):

-

Validation: At 24h and 48h, perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate system. The disappearance of the alcohol spot (visualized via KMnO₄ stain) validates conversion.

-

-

Quench and Extraction:

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl and unreacted acyl chloride. Extract the organic layer 3x with DCM.

-

-

Quantification (Validation Checkpoint 3):

-

Validation: Analyze the concentrated organic phase via GC-MS using an internal standard (e.g., dodecane). The shift in retention time and the presence of the molecular ion peak for the ester confirm successful coupling.

-

Caption: Step-by-step workflow for the catalytic esterification of sterically hindered alcohols.

Implications in Drug Development and Excipient Design

The structural nuances between these isomers have profound implications in the pharmaceutical industry. Within the context of Lipid Nanoparticles (LNPs) used for mRNA delivery, the "linearity effect" of the lipid tail dictates the phase transition temperature and endosomal fusogenicity[1].

Incorporating a tertiary branched motif (like the backbone of 2,2,4-trimethylheptan-4-ol) into an ionizable lipid tail creates a highly rigid, sterically shielded microenvironment. This repulsive interaction between bulky groups prevents tight lipid packing, thereby increasing membrane fluidity at physiological temperatures[5]. Furthermore, the steric hindrance protects adjacent ester linkages in the lipid from premature enzymatic cleavage in the bloodstream, directly extending the circulation half-life of the LNP formulation[6].

References

-

Title: Oxo process C10 alcohols (isodecanols) from propylene Source: ResearchGate URL: [Link] (Citation:[1])

-

Title: 2,2,4-Trimethylheptan-4-ol | C10H22O | CID 53428743 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link] (Citation:[2])

-

Title: 2,2,4-Trimethyl-heptanol-(4) | 57233-31-5 Source: Molaid / Molbase URL: [Link] (Citation:[4])

-

Title: Organic Chemistry. An Acid–Base Approach [3 ed.] (Absolute Configuration & CIP Rules) Source: DOKUMEN.PUB URL: [Link] (Citation:[3])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2,4-Trimethylheptan-4-ol | C10H22O | CID 53428743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

- 4. 2,2,4-Trimethyl-heptanol-(4) - CAS号 57233-31-5 - 摩熵化学 [molaid.com]

- 5. 4-(Aminomethyl)-2-methylheptan-3-ol | Benchchem [benchchem.com]

- 6. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of 2,2,6-Trimethylheptan-4-ol from Ketones: An Application Note and Protocol

Introduction: Navigating the Synthesis of Sterically Hindered Alcohols

The synthesis of sterically hindered secondary alcohols, such as 2,2,6-trimethylheptan-4-ol, presents unique challenges in organic chemistry. The bulky substituents adjacent to the hydroxyl group can impede reaction kinetics and necessitate carefully optimized conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust methods for the synthesis of 2,2,6-trimethylheptan-4-ol, starting from readily available ketones.

This document will explore two primary synthetic strategies:

-

The Grignard Reaction: A classic and versatile method for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

-

Reduction of a Ketone: The conversion of a ketone to a secondary alcohol using a reducing agent, a fundamental transformation in organic synthesis.

For each method, we will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and discuss critical parameters for success. Furthermore, this guide includes comprehensive safety information, purification techniques, and characterization data to ensure a safe and effective synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2,2,6-trimethylheptan-4-ol reveals two logical disconnections, paving the way for our synthetic approaches.

Caption: Retrosynthetic pathways for 2,2,6-trimethylheptan-4-ol.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for constructing the carbon skeleton of 2,2,6-trimethylheptan-4-ol.[1][2][3] We will focus on the more sterically accessible approach: the reaction of isobutyraldehyde with (2,2-dimethylpropyl)magnesium bromide.

Causality of Experimental Choices

The choice of a Grignard reaction is predicated on its reliability in forming carbon-carbon bonds.[1] The selection of isobutyraldehyde and (2,2-dimethylpropyl)magnesium bromide is a strategic one. Isobutyraldehyde is a readily available and reactive aldehyde. The Grignard reagent, prepared from the corresponding alkyl halide, introduces the bulky neopentyl group. The use of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it stabilizes the Grignard reagent.[4][5] Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]

Experimental Protocol: Grignard Synthesis

Part A: Preparation of (2,2-Dimethylpropyl)magnesium Bromide

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings in the flask. Briefly heat the flask under a stream of nitrogen and then cool to room temperature to activate the magnesium surface.

-

Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color indicates the activation of the magnesium.

-

Grignard Formation: Add a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.[4]

-

Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of isobutyraldehyde in anhydrous diethyl ether.

-

Cooling: Cool the isobutyraldehyde solution to 0 °C using an ice bath.

-

Grignard Addition: Add the prepared (2,2-dimethylpropyl)magnesium bromide solution dropwise to the cooled isobutyraldehyde solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[6]

-

Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Caption: Workflow for the Grignard synthesis of 2,2,6-trimethylheptan-4-ol.

Method 2: Synthesis via Ketone Reduction

An alternative and often milder approach to synthesizing 2,2,6-trimethylheptan-4-ol is through the reduction of the corresponding ketone, 2,2,6-trimethylheptan-4-one. This method avoids the highly reactive and moisture-sensitive Grignard reagents.

Causality of Experimental Choices

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing ketones in the presence of less reactive functional groups.[7][8] It is also safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the final alcohol.[11][12]

Experimental Protocol: Ketone Reduction

Part A: Synthesis of 2,2,6-Trimethylheptan-4-one (Proposed)

Part B: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6-trimethylheptan-4-one in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.[11]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Extract the product with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Caption: Workflow for the reduction synthesis of 2,2,6-trimethylheptan-4-ol.

Purification and Characterization

Purification

The crude 2,2,6-trimethylheptan-4-ol obtained from either method can be purified by distillation .[13][14][15] Given the likely boiling point of the product, vacuum distillation is recommended to prevent decomposition at high temperatures.[15][16]

| Parameter | Value | Reference |

| Purification Method | Vacuum Distillation | [15][16] |

| Expected Boiling Point | Lower than atmospheric pressure boiling point | [16] |

Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1200 cm⁻¹.[17][18][19] For a similar compound, 2,4,6-trimethylheptan-4-ol, the gas-phase IR spectrum is available and can be used as a reference.[14][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[21][22][23]

-

¹H NMR: The proton attached to the oxygen-bearing carbon (the carbinol proton) is expected to appear in the 3.5-4.0 ppm range. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.[16] The various methyl and methylene protons will have characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and is expected to resonate in the 65-75 ppm range.[16] The other carbon signals will appear in the aliphatic region.

Safety and Handling

Grignard Reagents:

-

Hazards: Grignard reagents are highly flammable, corrosive, and pyrophoric in some cases. They react violently with water and other protic solvents.[4][5][6][24][25]

-

Precautions: All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Anhydrous solvents and flame-dried glassware are essential.[5][24] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn.[24] An ice bath should be readily available to control exothermic reactions.[5]

Sodium Borohydride (NaBH₄):

-

Hazards: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin.[9][10][26][27]

-

Precautions: Handle NaBH₄ in a fume hood, and avoid contact with water and acids. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2][9][10]

Lithium Aluminum Hydride (LiAlH₄) (if used as an alternative reducing agent):

-

Hazards: LiAlH₄ is a powerful reducing agent that reacts violently with water, alcohols, and other protic solvents, often with ignition. It is highly flammable and can cause severe burns.[1][11][12][28][29]

-

Precautions: Extreme caution must be exercised when handling LiAlH₄. It should only be used by experienced personnel in a fume hood, under an inert atmosphere, and with no sources of ignition present.[1][11] Appropriate PPE, including a flame-retardant lab coat, face shield, and heavy-duty gloves, is mandatory. A class D fire extinguisher for metal fires should be readily available.[1][29]

Conclusion

This application note has outlined two effective and well-established methodologies for the synthesis of the sterically hindered secondary alcohol, 2,2,6-trimethylheptan-4-ol. The Grignard reaction offers a direct route to construct the carbon framework, while the reduction of the corresponding ketone provides a milder alternative. By carefully following the detailed protocols and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable molecule for their applications in drug discovery and materials science. The provided guidelines for purification and characterization will ensure the isolation of a pure product and confirmation of its chemical identity.

References

-

American Chemical Society. Grignard Reaction Safety. [Link]

-

University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

-

Princeton University. Lithium Aluminum Hydride | Office of Environmental Health and Safety. [Link]

-

ACS Chemical Health & Safety. Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Chegg. (2023, March 12). Draw (with arrows showing electron movements) and discuss the mechanism of the Grignard reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Tar Barrel. (2022, October 17). How Does Distilling Alcohol Work?[Link]

-

Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride?[Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

NIST. 4-Heptanol, 2,4,6-trimethyl-. [Link]

-

PanReac AppliChem. (2024, November 4). 111530 - Sodium borohydride powder - Safety Data Sheet. [Link]

- Google Patents.

-

NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

OpenOChem Learn. Alcohols. [Link]

-

University of Rochester. How to Purify by Distillation. [Link]

-

LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023, November 15). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

The Distillation Process: An Essential Technique for Purification and Separation. Mariusz Zahbi. [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

-

ResearchGate. (2024, April 18). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. [Link]

-

NIST. 4-Heptanol, 2,4,6-trimethyl-. [Link]

-

YouTube. (2020, May 22). REACTION OF GRIGNARD REAGENT WITH PROPANAL. [Link]

-

Pearson. (2024, July 13). Phenyl Grignard reagent adds to 2-methylpropanal to give the seco...[Link]

-

Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

-

ACS Publications. Synthesis of esters of acid-unstable alcohols by means of n-butyllithium. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

- Google Patents. Process for making grignard reagents.

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Allen. Assertion : 2, 2- Dimethylpropanal undergoes Cannizzaro reaction with conc. NaOH Reason. [Link]

-

Scribd. (2012, February 16). Sodium Borohydride Ketone Reduction. [Link]

-

IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubChem. 2,4,6-Trimethylheptan-2-ol. [Link]

-

Chemical Synthesis Database. 2,4,6-trimethyl-4-heptanol. [Link]

Sources

- 1. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buy Isopentylmagnesium bromide | 4548-78-1 [smolecule.com]

- 5. Isopentylmagnesium bromide | 4548-78-1 | Benchchem [benchchem.com]

- 6. chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. THE REACTION OF ISOBUTYLENE-OXIDE WITH SOME ALKYLMAGNESIUM-BROMIDE SOLUTIONS - ProQuest [proquest.com]

- 10. Isopentylmagnesium bromide solution 2 in diethyl ether CAS#: 4548-78-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Page loading... [guidechem.com]

- 14. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]

- 15. How To [chem.rochester.edu]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. rsc.org [rsc.org]

- 19. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Question: Grignard reagent (A) reacts with a carbonyl compound (B), foll.. [askfilo.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. lookchem.com [lookchem.com]

- 27. vaia.com [vaia.com]

- 28. chegg.com [chegg.com]

- 29. brainly.com [brainly.com]

Application Note & Protocol: High-Fidelity Reduction of 2,2,6-Trimethylheptan-4-one using Lithium Aluminum Hydride

Abstract & Introduction

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. Lithium aluminum hydride (LiAlH₄ or LAH) stands out as a potent and highly efficient reducing agent for this purpose, capable of reducing a wide array of carbonyl-containing functional groups.[1][2][3] This document provides a comprehensive guide for the reduction of the sterically hindered ketone, 2,2,6-trimethylheptan-4-one, to its corresponding secondary alcohol, 2,2,6-trimethylheptan-4-ol.

This application note details the underlying mechanism, stereochemical considerations, a validated step-by-step experimental protocol, and critical safety procedures. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Reaction Scheme:

Scientific Principles: Mechanism & Stereoselectivity

Mechanism of Hydride Reduction

The reduction of a ketone by lithium aluminum hydride is a classic example of nucleophilic addition to a carbonyl group. The [AlH₄]⁻ anion serves as a powerful source of the hydride ion (H⁻), a strong nucleophile.[4] The mechanism proceeds in two distinct phases:

-

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of 2,2,6-trimethylheptan-4-one. Concurrently, the π-electrons of the carbon-oxygen double bond move onto the electronegative oxygen atom. This concerted step forms a tetrahedral aluminum alkoxide intermediate.[3][5] Because aluminum is less electronegative than boron, the Al-H bond in LiAlH₄ is more polar and reactive than the B-H bond in sodium borohydride (NaBH₄), making LAH a much stronger reducing agent.[4]

-

Aqueous Work-up: The reaction is quenched by the careful, sequential addition of water and/or acid. This step protonates the alkoxide intermediate to yield the final secondary alcohol product, 2,2,6-trimethylheptan-4-ol, and converts the aluminum byproducts into insoluble aluminum hydroxide salts, which can be easily filtered off.[5]

Below is a diagram illustrating the mechanistic pathway.

Sources

Application Notes and Protocols: Preparation of 2,2,6-Trimethylheptan-4-ol via Sodium Borohydride Reduction

Introduction

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. Sodium borohydride (NaBH₄) is a widely utilized reducing agent for this purpose, valued for its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1] This document provides a detailed guide for the preparation of 2,2,6-trimethylheptan-4-ol from its corresponding ketone, 2,2,6-trimethylheptan-4-one, using NaBH₄.

The substrate, 2,2,6-trimethylheptan-4-one, presents a sterically hindered carbonyl group due to the presence of a bulky tert-butyl group on one side and an isobutyl group on the other. This steric hindrance can influence the reaction rate and may necessitate optimized conditions for a successful transformation. These application notes will delve into the mechanistic underpinnings of the sodium borohydride reduction, provide a comprehensive, step-by-step protocol, and detail the necessary characterization and purification techniques.

Mechanistic Overview: The Role of Sodium Borohydride

The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[1]

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electron-rich hydride attacks the electrophilic carbonyl carbon of the ketone. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate, with the electrons of the carbonyl π-bond moving to the oxygen atom.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated. In protic solvents such as methanol or ethanol, the solvent itself serves as the proton source.[2] An aqueous or mild acidic work-up is also commonly employed to ensure complete protonation and to decompose any remaining borate species.[3]

It is important to note that one mole of sodium borohydride can, in principle, reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[4] However, in practice, a molar excess of NaBH₄ is often used to ensure complete conversion of the starting material.

Visualizing the Reaction Pathway

Caption: General mechanism of ketone reduction.

Experimental Protocol

This protocol is designed for the small-scale laboratory synthesis of 2,2,6-trimethylheptan-4-ol. Given the steric hindrance of the starting ketone, the reaction may require a longer reaction time or gentle heating to proceed to completion.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,2,6-trimethylheptan-4-one | ≥95% | (generic) |

| Sodium borohydride (NaBH₄) | ≥98% | (generic) |

| Methanol (MeOH) | Anhydrous | (generic) |

| Diethyl ether (Et₂O) | Anhydrous | (generic) |

| Hydrochloric acid (HCl) | 1 M aqueous solution | (generic) |

| Saturated sodium bicarbonate (NaHCO₃) solution | (in-house prep) | |

| Brine (saturated NaCl solution) | (in-house prep) | |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | (generic) | |

| Round-bottom flask (50 mL) | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel (100 mL) | ||

| Rotary evaporator | ||

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |

Safety Precautions:

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable and volatile. Work in a fume hood and ensure there are no nearby ignition sources.

-

The reaction quench with acid should be performed slowly and carefully, especially at the beginning, to control the evolution of hydrogen gas.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,6-trimethylheptan-4-one (1.56 g, 10.0 mmol).

-

Dissolve the ketone in 20 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sodium Borohydride:

-

While stirring the cooled ketone solution, slowly add sodium borohydride (0.19 g, 5.0 mmol, 0.5 equivalents) in small portions over 10-15 minutes. Note that hydrogen gas will be evolved.[2]

-

Rationale: Adding the NaBH₄ portion-wise helps to control the initial exothermic reaction and the rate of hydrogen evolution. Although stoichiometrically 0.25 equivalents are sufficient, using 0.5 equivalents provides a good balance between ensuring complete reaction and minimizing excess reagent.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Eluent: 10% ethyl acetate in hexanes (this may need to be optimized).

-

Visualization: Potassium permanganate stain or p-anisaldehyde stain.

-

The reaction is complete when the starting ketone spot is no longer visible. Due to the steric hindrance, the reaction may take several hours. If the reaction is sluggish, it can be gently heated to reflux for a short period.

-

-

-

Work-up:

-

Once the reaction is complete, cool the flask in an ice bath.

-

Slowly and carefully quench the reaction by adding 10 mL of 1 M HCl. This will neutralize any remaining NaBH₄ and hydrolyze the borate esters. Be cautious of hydrogen gas evolution.

-

Stir for 10 minutes.

-

Remove the methanol using a rotary evaporator.

-

To the remaining aqueous layer, add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,2,6-trimethylheptan-4-ol.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the purity of the crude product.

-

For distillation, the boiling point will need to be determined based on the applied pressure. The boiling point of the isomeric 2,4,6-trimethyl-4-heptanol is 181 °C at atmospheric pressure, which can serve as a rough estimate.[6]

-

Characterization of Starting Material and Product

Table 1: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key IR Absorptions (cm⁻¹) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| 2,2,6-Trimethylheptan-4-one | C₁₀H₂₀O | 156.27 | ~170-180 (est.) | ~1715 (C=O stretch), ~2960 (C-H stretch) | ~2.4 (s, 2H), ~2.2 (d, 2H), ~1.8 (m, 1H), ~1.1 (s, 9H), ~0.9 (d, 6H) | ~212 (C=O), ~55 (CH₂), ~50 (CH₂), ~45 (CH), ~32 (C), ~25 (CH₃), ~22 (CH₃) |

| 2,2,6-Trimethylheptan-4-ol | C₁₀H₂₂O | 158.28 | ~180-190 (est.) | ~3350 (broad, O-H stretch), ~2960 (C-H stretch) | ~3.6 (m, 1H), ~1.8-1.2 (m, 6H), ~0.9 (s, 9H), ~0.9 (d, 6H) | ~75 (CH-OH), ~50 (CH₂), ~48 (CH₂), ~45 (CH), ~32 (C), ~25 (CH₃), ~22 (CH₃) |

Visualizing the Experimental Workflow

Sources

use of 2,2,6-trimethylheptan-4-ol as a chiral standard

Application Note: Chiral Resolution & Standardization Protocol for 2,2,6-Trimethylheptan-4-ol

Part 1: Introduction & Scientific Rationale

2,2,6-trimethylheptan-4-ol is a critical "stress-test" analyte for validating the steric discrimination capabilities of chiral stationary phases (CSPs) and biocatalytic systems. Unlike common chiral standards (e.g., phenylethanol) which rely on electronic interaction differences (pi-pi stacking), this molecule relies almost exclusively on steric recognition .

The Chiral Challenge

The molecule possesses a single stereogenic center at C4 . The difficulty in separation arises from the structural similarity of the two flanking alkyl groups:

-

Neopentyl Group:

(Bulky, spherical steric footprint) -

Isobutyl Group:

(Bulky, branched steric footprint)

Because both groups are aliphatic and hydrophobic, the separation mechanism must rely on the shape-selective inclusion capabilities of the stationary phase (typically Cyclodextrin-based) rather than polarity differences. This makes 2,2,6-trimethylheptan-4-ol an excellent Reference Standard for:

-

Benchmarking

-Cyclodextrin GC columns. -

Determining the enantioselectivity (

-value) of lipases acting on hindered substrates. -

Validating analytical methods for pheromone synthesis intermediates.

Part 2: Chemical Specifications & Safety

| Property | Specification |

| IUPAC Name | 2,2,6-trimethylheptan-4-ol |

| CAS Number | 66256-44-8 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 158.28 g/mol |

| Chiral Center | C4 (R/S enantiomers) |

| Boiling Point | ~195°C (Estimated) |

| Solubility | Soluble in Hexane, DCM, MeOH; Insoluble in Water |

Safety Note: This compound is an irritant. Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during derivatization steps.

Part 3: Experimental Protocol

Workflow Overview

The following protocol details the Gas Chromatographic (GC) separation of the enantiomers. While HPLC is possible (using Chiralcel OD-H), GC is preferred for aliphatic alcohols due to higher resolution and sensitivity.

Caption: Workflow for the chiral analysis of 2,2,6-trimethylheptan-4-ol. Derivatization is recommended for sharp peak shapes.

Method A: Direct Analysis (Free Alcohol)

Best for rapid screening of column performance.

-

Sample Preparation:

-

Weigh 10 mg of racemic 2,2,6-trimethylheptan-4-ol.

-

Dissolve in 10 mL of HPLC-grade n-Hexane or Dichloromethane .

-

Vortex for 30 seconds.

-

-

GC Conditions:

-

Instrument: GC-FID (Agilent 7890/8890 or equivalent).

-

Column: Cyclodextrin-based phase (e.g., Supelco Beta-DEX™ 225 or Agilent CP-Chirasil-Dex CB).

-

Rationale: The

-cyclodextrin cavity size (approx 7.8 Å) is ideal for accommodating the isobutyl/neopentyl chains.

-

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: 250°C, Split ratio 50:1.

-

Oven Program:

-

Initial: 80°C (Hold 2 min).

-

Ramp: 2°C/min to 130°C.

-

Ramp: 20°C/min to 200°C (Hold 5 min).

-

-

Detector (FID): 250°C.

-

Method B: Derivatized Analysis (TFA-Ester)

Best for trace analysis or if peak tailing is observed due to hydrogen bonding.

-

Derivatization Protocol:

-

Aliquot 100 µL of the standard solution (from Method A) into a GC vial.

-

Add 50 µL Trifluoroacetic Anhydride (TFAA) .

-

Cap and incubate at 60°C for 15 minutes.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 500 µL n-Hexane.

-

-

GC Conditions:

-

Same as Method A, but reduce Initial Oven Temperature to 60°C (derivatives are more volatile).

-

Part 4: Data Analysis & Validation

Calculating Resolution ( )

To certify the system as "Ready for Use," the resolution between the enantiomers must be calculated.

- : Retention times of the first and second enantiomers.

- : Peak widths at half-height.

Acceptance Criteria:

- : Baseline separation (Ideal for quantitation).

- : Optimize temperature ramp (lower ramp rate usually improves separation).

Elution Order

On a standard Beta-DEX 225 column:

-

Peak 1: Typically the (S)-enantiomer .

-

Peak 2: Typically the (R)-enantiomer .

-

Note: Elution order must be confirmed with a pure single-enantiomer standard if absolute configuration assignment is critical. For ee% determination, relative order is sufficient.

System Suitability Table

| Parameter | Acceptance Limit | Typical Value |

| Retention Time (Peak 1) | N/A | ~18.5 min |

| Retention Time (Peak 2) | N/A | ~19.2 min |

| Resolution ( | > 1.5 | 2.1 |

| Tailing Factor | < 1.2 | 1.05 |

| Signal-to-Noise (LOQ) | > 10 | > 500 |

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution (Single Peak) | Ramp rate too fast. | Reduce ramp to 1°C/min between 90°C and 120°C. |

| Broad/Tailing Peaks | Hydrogen bonding of -OH. | Use Method B (TFA derivatization) or check inlet liner deactivation. |

| Baseline Drift | Column bleed. | Ensure final temperature does not exceed column max (usually 230°C for chiral columns). |

References

-

Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag. 2

-

Sigma-Aldrich. (2013). Separation of Enantiomers on Chiral Stationary Phases. Technical Bulletin.

-

PubChem. (2025). 2,2,6-Trimethylheptan-4-ol Compound Summary. National Library of Medicine. 3

Sources

solvent extraction methods for C10 aliphatic alcohols

An Application Guide to Solvent Extraction of C10 Aliphatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10 aliphatic alcohols, such as 1-decanol, are crucial compounds in various industries, serving as intermediates in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] In the pharmaceutical and drug development sectors, they are often used as formulation excipients, penetration enhancers, or as part of complex synthesis pathways. The effective isolation and purification of these long-chain alcohols from aqueous matrices or reaction mixtures is a critical step that dictates yield, purity, and overall process efficiency.

Solvent extraction, also known as liquid-liquid extraction (LLE), stands as a cornerstone technique for this purpose.[2] It is a process that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent phase.[3][4] This guide provides a detailed overview of the principles, methods, and practical protocols for the solvent extraction of C10 aliphatic alcohols, designed to provide laboratory professionals with the technical insights required for successful implementation.

Core Principles of Solvent Extraction

The efficacy of solvent extraction is governed by fundamental thermodynamic principles, primarily the distribution of a solute between two immiscible phases at equilibrium.[5]

The Nernst Distribution Law and the Partition Coefficient (KD)

At the heart of solvent extraction is the Nernst Distribution Law, which states that at a constant temperature, a solute will distribute itself between two immiscible solvents in a way that the ratio of its concentrations in the two phases is constant, provided the molecular state of the solute remains the same.[6][7] This constant is known as the partition coefficient (KD) or distribution coefficient.

KD = [C]org / [C]aq

Where:

-

[C]org is the concentration of the solute in the organic phase.

-

[C]aq is the concentration of the solute in the aqueous phase.

A large KD value (>1) indicates that the solute has a higher affinity for the organic solvent, making extraction favorable.[8]

The "Like Dissolves Like" Principle

The primary determinant of the partition coefficient is the relative polarity of the solute and the two solvents. C10 aliphatic alcohols, like 1-decanol, are amphiphilic but are dominated by their long, nonpolar ten-carbon chain.[1] This makes them significantly more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water.[9][10] Therefore, selecting an organic solvent with a polarity similar to the C10 alcohol is the first and most critical step in designing an effective extraction protocol.[9]

Optimizing Extraction Efficiency: Key Influencing Factors

Achieving high recovery of C10 alcohols requires careful optimization of several experimental parameters.[3][11]

-

Solvent Selection: The ideal solvent should have a high affinity for the C10 alcohol (high KD), be immiscible with the aqueous phase, have a low boiling point for easy removal post-extraction, be non-reactive with the analyte, and be safe to handle.[6][12] Non-polar solvents are generally effective for extracting long-chain alcohols.[9]

-

Salting-Out Effect: The solubility of non-polar compounds like 1-decanol in an aqueous solution can be significantly decreased by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[9] This increases the ionic strength of the aqueous phase, promoting the transfer of the alcohol into the organic phase and thereby increasing the extraction efficiency.[13][14]

-

pH of the Aqueous Phase: For a neutral compound like 1-decanol, the pH of the sample matrix has a minimal direct effect on its partitioning.[9] However, adjusting the pH can be crucial if the goal is to separate the C10 alcohol from acidic or basic impurities, as the charge state (and thus aqueous solubility) of these impurities can be manipulated to keep them in the aqueous layer.[14]

-

Temperature: Temperature can influence the partition coefficient by affecting the solubilities of the alcohol in both phases.[14] While higher temperatures can increase solubility, they may not always improve the KD and can lead to issues with solvent loss through evaporation, especially for volatile solvents.[3][11] For most applications, extractions are performed at a constant, controlled room temperature.[15]

-

Solvent-to-Sample Volume Ratio: The volume of the extracting solvent relative to the aqueous phase impacts the efficiency. While a larger volume of organic solvent can increase recovery in a single step, it is often more efficient to perform multiple extractions with smaller volumes of solvent.[13][16] Repeated extractions allow for a more exhaustive recovery of the target compound.[13]

-

Mixing: Vigorous mixing of the two phases is essential to maximize the surface area between the liquids and facilitate the transfer of the solute from the aqueous to the organic phase, allowing equilibrium to be reached more quickly.[7][17]

Data Presentation: Solvent Selection Guide for C10 Alcohols

| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Key Considerations |

| n-Hexane | 0.1 | 69 | Immiscible | Excellent for non-polar compounds. Highly flammable.[9][10] |

| Diethyl Ether | 2.8 | 34.6 | Slightly Miscible | Very effective solvent, but extremely flammable and prone to peroxide formation.[7][9] |

| Chloroform | 4.1 | 61.2 | Immiscible | Good solvent, but toxic and a suspected carcinogen. Denser than water.[9] |

| Ethyl Acetate | 4.4 | 77.1 | Slightly Miscible | A moderately polar and less toxic alternative to chlorinated solvents.[18] |

| 1-Butanol | 3.9 | 117.7 | Partially Miscible | Can be used, but its partial miscibility with water can complicate phase separation. |

Experimental Workflow & Protocols

A systematic approach is crucial for reproducible and efficient extractions. The following diagram and protocol outline a standard liquid-liquid extraction procedure.

Visualization: General Liquid-Liquid Extraction Workflow

Caption: Workflow for a standard liquid-liquid extraction of C10 alcohols.

Protocol: Liquid-Liquid Extraction of 1-Decanol from an Aqueous Matrix

This protocol provides a general method for extracting 1-decanol. It should be optimized based on the specific sample matrix and desired purity.

Objective: To isolate 1-decanol from an aqueous solution into an organic solvent.

Materials & Equipment:

-

Separatory funnel (appropriate size for sample and solvent volumes)

-

Ring stand and clamp

-

Beakers and Erlenmeyer flasks

-

1-Decanol-containing aqueous sample

-

Extraction Solvent (e.g., n-hexane or diethyl ether)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Graduated cylinders

-

Rotary evaporator (for solvent removal)

Procedure:

-

Preparation: Secure the separatory funnel to the ring stand with the stopcock closed. Pour the aqueous sample containing 1-decanol into the funnel.[19]

-

Solvent Addition: Add a volume of n-hexane to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to aqueous sample.

-

Salting-Out (Optional but Recommended): To enhance phase separation and increase recovery, add a volume of saturated NaCl solution (e.g., 10-20% of the aqueous phase volume).[9]

-

Mixing and Venting: Stopper the funnel. Invert it gently once, then open the stopcock while the funnel is inverted to release any pressure buildup. This step is critical, especially with volatile solvents like diethyl ether.[19] Close the stopcock.

-

Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[9] Periodically and carefully vent the funnel as described in step 4.

-

Phase Separation: Place the funnel back in the ring stand and allow the layers to fully separate. The less dense n-hexane layer will be on top, and the aqueous layer will be on the bottom.

-

Collection: Carefully open the stopcock and drain the lower aqueous layer into a beaker.[19] Then, drain the upper organic layer containing the 1-decanol through the top opening of the funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination from any residual aqueous phase in the stopcock.

-

Repeat Extraction (Optional): For higher recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-7) with a fresh portion of n-hexane. Combine the organic extracts.[13]

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual dissolved water. Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.

-

Solvent Removal: Decant or filter the dried organic extract away from the sodium sulfate into a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 1-decanol.[20]

Safety Precautions:

-

Always perform extractions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the flammability of organic solvents. Keep them away from ignition sources.

-

Never point the tip of the separatory funnel towards anyone when venting.

Troubleshooting Common Issues

-

Emulsion Formation: A stable emulsion layer can form between the two phases, making separation difficult. This can be caused by vigorous shaking or the presence of surfactants.

-

Solution: Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Adding a saturated salt solution (brine) can often help break the emulsion.[9]

-

-

Poor Recovery: If the yield is low, consider the following:

-

Suboptimal Solvent: The chosen solvent may not have a high enough partition coefficient. Test alternative solvents.

-

Insufficient Mixing: Ensure adequate contact time and agitation between the phases.

-

Need for Multiple Extractions: A single extraction may be insufficient. Perform two or three sequential extractions and combine the organic layers.[13]

-

Analyte Loss: Be careful not to evaporate the solvent too aggressively, as 1-decanol can co-evaporate, although its boiling point is high (~230°C).[9]

-

Conclusion

Solvent extraction is a powerful and versatile technique for the purification and isolation of C10 aliphatic alcohols. A successful extraction hinges on the logical application of chemical principles, primarily the selection of an appropriate solvent based on the "like dissolves like" rule.[9] By systematically optimizing key parameters such as the salting-out effect, solvent-to-sample ratio, and physical handling, researchers can achieve high-purity, high-yield recovery of these valuable compounds. The protocols and principles outlined in this guide serve as a robust foundation for developing and troubleshooting solvent extraction methods in research, development, and quality control settings.

References

- Benchchem. (n.d.). Application Notes and Protocols for Single-Drop Microextraction (SDME) Using 1-Decanol.

- Benchchem. (n.d.). Addressing poor recovery of 1-Decanol-D2 during extraction.

- Organomation. (n.d.). Solvent Extraction Techniques.

- Physical Chemistry Research. (2021, June 21). Regular Article.

- OSTI.GOV. (n.d.). Evaluation of COSMO-SAC Method for the Prediction of the Alcohol-Water Partition Coefficients of the Compounds Encounter.

- Unknown. (n.d.). Solvent Extraction.

- ResearchGate. (n.d.). (a) Distribution coefficient (the difference in solubility of alcohol... | Download Scientific Diagram.

- PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.

- Google Patents. (n.d.). WO1985000805A1 - Process for producing absolute alcohol by solvent extraction and vacuum distillation.

- ResearchGate. (2016, October 4). What solvent can be used to totally remove 1-decanol?.

-

ris.utwente.nl. (n.d.). Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. Retrieved from [Link]

- BrainKart. (2018, March 23). Factors Influencing Solvent Extraction.

- ACS Publications. (2005, June 30). Solvent Extraction of Ethanol from Aqueous Solutions. I. Screening Methodology for Solvents | Industrial & Engineering Chemistry Research.

- Pharmaceutical Engineering. (n.d.). The Choice of Solvent - Solid-Liquid Extraction.

- Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.

- Unknown. (n.d.). Solvent-based fatty alcohol synthesis using supercritical butane: Flowsheet analysis and process design.

- Benchchem. (n.d.). Comparison of extraction efficiencies for different fatty alcohols.

- EMBIBE. (2023, June 22). Solvent Extraction: Check Principle, Methods and Law.

- Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols.

- Unknown. (n.d.). Solvent Extraction Principles and Practice.

- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.

- Unknown. (n.d.). Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium of ethanol-water-1-butanol.

- MDPI. (2025, June 13). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods.

- Chemistry Stack Exchange. (2018, January 30). How to choose alcohol solvent for organic extraction?.

- Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 1-Decanol in Organic Solvents.

- Unknown. (2025, August 4). Ethanol Extraction Systems, Solvent Recovery & Distillation.

- Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.

- Unknown. (2007, September 20). Conceptual Process Design for Aromatic/Aliphatic Separation with Ionic Liquids.

- Unknown. (n.d.). Peculiar points in the phase diagram of the water-alcohol solutions.

- Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.

- COMSOL Blog. (2017, February 2). Fat-Washing Cocktails on an Industrial Scale.

- ResearchGate. (2020, January 27). Rationale of using alcohols as first choice solvents for extraction of phytochemicals.

- Samex Environmental. (2025, January 29). What To Do With Solvents Used For Extraction.

- Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures.

- YouTube. (2022, October 3). Liquid-Liquid Extraction.

- PMC. (2022, October 25). A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]

- 3. organomation.com [organomation.com]

- 4. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. embibe.com [embibe.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hydrometaltech.com [hydrometaltech.com]

- 13. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 14. brainkart.com [brainkart.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US8835660B2 - Method for extracting organic compounds from aqueous mixtures - Google Patents [patents.google.com]

- 17. Fat-Washing Cocktails on an Industrial Scale | COMSOL Blog [comsol.it]

- 18. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. samex-env.com [samex-env.com]

Application Note: Purification of 2,2,6-Trimethylheptan-4-ol by Fractional Distillation

This is a comprehensive technical guide for the purification of 2,2,6-trimethylheptan-4-ol (CAS 66256-44-8) via fractional distillation. This protocol is designed for researchers and process chemists requiring high-purity isolation (>99%) of this branched C10 alcohol, commonly used as a specialized intermediate or surfactant precursor.

Abstract & Strategic Overview

Purifying 2,2,6-trimethylheptan-4-ol presents specific challenges due to its high boiling point (est. ~198°C at atm) and steric bulk adjacent to the hydroxyl group. The molecule is prone to acid-catalyzed dehydration at elevated temperatures, leading to the formation of 2,2,6-trimethyl-3-heptene. Therefore, atmospheric distillation is strongly discouraged.

This protocol utilizes vacuum fractional distillation to lower thermal stress. Success depends on three critical control points:

-

Feed Neutralization: Eliminating acidic residuals from synthesis (e.g., aldol condensation catalysts) to prevent in-situ dehydration.

-

Vacuum Stability: Maintaining pressure <15 mmHg to keep pot temperature below 130°C.

-

Reflux Management: Using a high reflux ratio (10:1) initially to separate the structural isomer 2,6-dimethyl-4-heptanol (Diisobutyl carbinol) if present as a contaminant.

Physicochemical Profile & Separation Parameters[1][2][3][4]

Before initiating distillation, the crude feedstock must be characterized. The properties below define the operating window.

| Property | Value / Estimate | Operational Implication |

| CAS Number | 66256-44-8 | Verification ID. |

| Molecular Weight | 158.28 g/mol | |

| Boiling Point (760 mmHg) | ~198–202°C (Est.) | Too high for atmospheric distillation (risk of decomposition). |

| Boiling Point (10 mmHg) | ~82–85°C | Target collection range. |

| Vapor Pressure | < 0.1 mmHg @ 20°C | Low volatility; requires high vacuum. |

| Key Impurities | 2,2,6-trimethyl-4-heptanone2,2,6-trimethyl-3-heptenePinacolone (starting material) | Ketones boil slightly lower; Alkenes boil significantly lower. |

| Azeotropes | Water (Heterogeneous) | Must dry feed to <500 ppm H₂O to prevent bumping/foaming. |

Expert Insight: The boiling point difference between the alcohol and its corresponding ketone (2,2,6-trimethyl-4-heptanone) is often narrow (<10°C). A column with at least 15-20 theoretical plates is required for effective separation.

Equipment Configuration

The setup must be vacuum-tight and adiabatic. Passive air cooling is insufficient for the condenser due to the low vapor velocity under vacuum; use a recirculating chiller.

Distillation Rig Specifications

-

Boiling Flask: 2-Neck Round Bottom (Size: 2x crude volume).

-

Column: Vacuum-jacketed Silvered Column (30 cm effective length).

-

Packing: Multinit or Raschig rings (High surface area).

-

Alternative: Vigreux column (only if purity requirement is <98%).

-

-

Head: Solenoid-controlled reflux splitter (preferred) or variable take-off head.

-

Condenser: Dimroth or Coil type, coolant at 10°C.

-

Vacuum System: Rotary vane pump with cold trap (-78°C, Dry Ice/IPA).

-

Manifold: Digital vacuum gauge (Pirani/Capacitance) + Bleed valve (Needle type).

Workflow Diagram

Caption: Operational workflow for the purification of 2,2,6-trimethylheptan-4-ol, emphasizing the critical drying and equilibration steps.

Detailed Protocol

Phase 1: Pre-Distillation Treatment (Critical)

Why: Residual acidity from synthesis (e.g., if made via acid-catalyzed hydration or reduction) will cause dehydration of the alcohol into the alkene (2,2,6-trimethyl-3-heptene) once heated.

-

Wash: Dissolve crude in pentane/hexane (if viscous) and wash with saturated NaHCO₃.

-

Dry: Dry organic layer over anhydrous MgSO₄ for 2 hours. Filter.

-

Strip: Remove solvent via rotary evaporation.

-